ethyl 4-(4-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 4-(4-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of functional groups such as the ethyl ester, bromobenzamido, and o-tolyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the bromobenzamido and o-tolyl groups. The ethyl ester group is usually introduced in the final step. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
ethyl 4-(4-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development. It may exhibit activity against certain diseases or conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
ethyl 4-(4-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
Ethyl 4-(4-fluorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: The methyl group may alter the compound’s solubility and reactivity compared to the bromine-containing compound.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
ethyl 4-[(4-bromobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-16(23-20(27)14-8-10-15(22)11-9-14)12-18(26)25(24-19)17-7-5-4-6-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRPZUUUVAILBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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